Technical Profile: 2,3-Dihydrobenzo[b]dioxine-2-sulfonylchloride
Technical Profile: 2,3-Dihydrobenzo[b]dioxine-2-sulfonylchloride
This guide provides an in-depth technical analysis of 2,3-Dihydrobenzo[b]dioxine-2-sulfonylchloride , focusing on its specific structural identity, verified CAS registration, and synthetic differentiation from its more common isomers.[1]
[1][2][3][4][5]
Executive Summary & Identity Verification
Target Molecule: 2,3-Dihydrobenzo[b]dioxine-2-sulfonylchloride CAS Number: 499770-80-8 Molecular Formula: C₈H₇ClO₄S Molecular Weight: 234.66 g/mol [1]
Critical Structural Distinction
In the field of heterocyclic chemistry, precision in nomenclature is paramount. This compound is frequently confused with its aromatic regioisomer. The sulfonyl chloride group in CAS 499770-80-8 is located at the 2-position (on the aliphatic dioxane ring), not on the benzene ring.[1]
| Feature | Target Molecule (2-Isomer) | Common Analog (6-Isomer) |
| Name | 2,3-Dihydrobenzo[b]dioxine-2 -sulfonylchloride | 2,3-Dihydrobenzo[b]dioxine-6 -sulfonylchloride |
| CAS | 499770-80-8 | 63758-12-3 |
| Substitution | Aliphatic (Heterocyclic ring) | Aromatic (Benzene ring) |
| Reactivity | High (Alpha-alkoxy sulfonyl chloride) | Moderate (Aryl sulfonyl chloride) |
| Primary Use | Specialized Diversity Libraries | Standard MedChem Building Block |
Scientist's Note: The 2-isomer is an alpha-haloether derivative analog.[1] It possesses distinct reactivity profiles compared to the stable aryl sulfonyl chloride (6-isomer).[1] Researchers must verify the CAS to avoid introducing instability into the reaction matrix.
Synthetic Pathways & Mechanistic Logic[1]
The synthesis of the 2-isomer requires a fundamentally different strategy than the 6-isomer.[1] While the 6-isomer is accessible via standard electrophilic aromatic substitution (EAS), the 2-isomer requires functionalization of the aliphatic bridge.[1]
Pathway A: Synthesis of the 6-Isomer (Reference Standard)[1]
-
Reagents: Chlorosulfonic acid (
), Thionyl chloride ( ).[1] -
Mechanism: Electrophilic Aromatic Substitution (
).[1] -
Logic: The oxygen atoms in the dioxane ring activate the benzene ring, directing the sulfonyl group to the para position relative to the ether linkage (position 6).[1]
Pathway B: Synthesis of the 2-Isomer (Target)[1]
-
Precursor: 1,4-Benzodioxine (the unsaturated analog) or 2,3-Dihydro-1,4-benzodioxine.[1][2]
-
Mechanism: Radical Chlorosulfonation (Reed Reaction) or Addition to Alkene.[1]
-
Protocol Logic: To install the sulfonyl chloride at position 2, one must bypass the aromatic ring's nucleophilicity. This is often achieved by radical species (
) that abstract the benzylic hydrogen at position 2, which is stabilized by the adjacent oxygen.[1]
Visualization: Synthetic Decision Tree
The following diagram illustrates the divergent synthetic pathways required to access the specific 2-isomer versus the common 6-isomer.
Caption: Divergent synthesis of benzodioxan sulfonyl chlorides. The 2-isomer requires radical chemistry to overcome aromatic preference.
Applications in Drug Discovery[1]
The 2,3-dihydrobenzo[b]dioxine scaffold is a "privileged structure" in medicinal chemistry, appearing in alpha-blockers (e.g., Doxazosin) and antidepressants.[1]
Diversity-Oriented Synthesis (DOS)
The 2-sulfonyl chloride allows for the introduction of sulfonamide moieties at a chiral center (C2), unlike the achiral 6-isomer.[1] This is critical for:
-
Stereochemical SAR: Exploring the binding pocket depth by projecting substituents out of the aliphatic plane rather than the aromatic plane.
-
Fragment-Based Design: Creating novel fragments that occupy different vectors in 3D space compared to flat aromatic sulfonamides.[1]
Stability Considerations
Due to the position of the sulfonyl chloride group (alpha to an ether oxygen), CAS 499770-80-8 is moisture-sensitive.[1]
-
Handling: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Reaction Protocol: When coupling with amines to form sulfonamides, use anhydrous conditions (DCM/THF) and a non-nucleophilic base (e.g., DIPEA) to prevent hydrolysis or elimination to the unsaturated benzodioxine.[1]
Quantitative Property Summary
| Property | Value | Source/Estimation |
| Appearance | Off-white to light yellow powder | Vendor Data [1, 2] |
| Purity Grade | 95% - 97% | Standard Commercial |
| Boiling Point | ~344°C (Predicted) | Chem. Calculation |
| Density | ~1.5 g/cm³ | Chem. Calculation |
| Hazard Class | Corrosive (Skin/Eye Damage) | GHS Classification |
References
-
Huateng Pharma. (2025).[1] Product Catalog: 2,3-Dihydrobenzo[b][1,4]dioxine-2-sulfonylchloride (CAS 499770-80-8).[1][3][4][][6][2][7] Retrieved from
-
ChemicalBook. (2025).[1] CAS Database List: 499770-80-8.[1][4][2][7][8][9] Retrieved from [1]
-
PubChem. (2025).[1][10] Compound Summary: Benzodioxan Sulfonyl Chlorides. National Library of Medicine. Retrieved from
-
ChemBlink. (2025).[1] Online Database of Chemicals from Around the World: CAS 499770-80-8.[1][2][7] Retrieved from
-
GuideChem. (2025).[1] Chemical Dictionary & Suppliers: 2,3-Dihydro-1,4-benzodioxine-2-sulfonyl chloride.[1][4][6][2] Retrieved from
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